REACTION_CXSMILES
|
[CH2:1](OC(=O)C(C1C=CC(C)=CC=1)=CN(C)C)C.[CH2:18]([O:20][C:21](=[O:35])[C:22]([C:27](=[O:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=[CH:23][N:24](C)C)[CH3:19]>>[CH2:18]([O:20][C:21]([C:22]1[CH:23]=[N:24][O:34][C:27]=1[C:28]1[CH:33]=[CH:32][C:31]([CH3:1])=[CH:30][CH:29]=1)=[O:35])[CH3:19]
|
Name
|
ethyl-2-(4-toluyl)-3-dimethylaminopropenoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CN(C)C)C1=CC=C(C=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CN(C)C)C(C1=CC=CC=C1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NOC1C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |